tert-Butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate
Description
tert-Butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate is a brominated pyrazolo[1,5-a]pyrimidine derivative featuring a tert-butoxycarbonyl (Boc)-protected piperidine moiety. The compound’s design suggests applications in medicinal chemistry, such as kinase inhibition or as a synthetic intermediate for cross-coupling reactions .
Properties
Molecular Formula |
C17H23BrN4O3 |
|---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
tert-butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H23BrN4O3/c1-17(2,3)25-16(23)21-7-5-6-11(10-21)13-8-14(24-4)22-15(20-13)12(18)9-19-22/h8-9,11H,5-7,10H2,1-4H3 |
InChI Key |
BFNICOBHCWODFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NC3=C(C=NN3C(=C2)OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways
General Strategy
The synthesis of tert-butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate generally involves:
- Formation of the pyrazolo[1,5-a]pyrimidine core.
- Bromination at the 3-position of the heterocyclic ring.
- Introduction of the methoxy group at the 7-position.
- Coupling with a piperidine derivative protected by a tert-butyl carbamate group.
Step-by-Step Preparation
Step 1: Formation of Pyrazolo[1,5-a]pyrimidine Core
Reaction Scheme :
A beta-ketoester is reacted with 3-aminopyrazole under reflux in anhydrous toluene to form the pyrazolo[1,5-a]pyrimidine scaffold.
- Reagents : Beta-ketoester (e.g., ethyl acetoacetate), 3-aminopyrazole.
- Solvent : Anhydrous toluene.
- Temperature : Reflux (~110°C).
- Duration : ~24 hours.
- Mix beta-ketoester and 3-aminopyrazole in anhydrous toluene.
- Reflux under nitrogen atmosphere for 24 hours.
- Evaporate the solvent under reduced pressure.
- Purify the residue using silica gel chromatography (eluent: dichloromethane/methanol).
Yield : ~73% (white solid).
Step 2: Bromination at the 3-position
Reaction Scheme :
The pyrazolo[1,5-a]pyrimidine intermediate is brominated using a brominating agent such as N-bromosuccinimide (NBS).
- Reagents : NBS or Br2.
- Solvent : Acetonitrile or dichloromethane.
- Temperature : Room temperature (~25°C).
- Duration : ~6 hours.
- Dissolve pyrazolo[1,5-a]pyrimidine in acetonitrile.
- Add NBS slowly with stirring.
- Stir at room temperature for several hours.
- Quench reaction with water and extract with dichloromethane.
- Dry organic layer over anhydrous sodium sulfate and evaporate solvent.
Yield : ~80%.
Step 3: Introduction of Methoxy Group
Reaction Scheme :
Methoxylation is achieved via nucleophilic substitution using sodium methoxide or dimethyl sulfate.
- Reagents : Sodium methoxide or dimethyl sulfate.
- Solvent : Methanol or dimethylformamide (DMF).
- Temperature : ~50°C.
- Duration : ~8 hours.
- Dissolve brominated intermediate in DMF/methanol.
- Add sodium methoxide or dimethyl sulfate dropwise.
- Heat mixture to ~50°C and stir for several hours.
- Neutralize reaction mixture and extract product with ethyl acetate.
Step 4: Coupling with Piperidine Derivative
The final step involves coupling the methoxybromo-pyrazolo[1,5-a]pyrimidine intermediate with tert-butyl piperidine carboxylate.
Reaction Conditions:
- Reagents : tert-butyl piperidine carboxylate, coupling agent (e.g., EDCI or DCC).
- Catalyst/Additive : HOBt or DMAP (optional).
- Solvent : Dichloromethane or acetonitrile.
- Temperature : Room temperature (~25°C).
- Duration : ~12 hours.
Procedure:
- Dissolve methoxybromo-pyrazolo[1,5-a]pyrimidine and tert-butyl piperidine carboxylate in dichloromethane.
- Add coupling agent and optional catalyst (HOBt/DMAP).
- Stir at room temperature overnight.
- Wash reaction mixture with water and brine solution.
- Dry organic layer over sodium sulfate and purify via column chromatography.
Yield:
~70–85% depending on reaction conditions.
Data Table Summary
| Step | Reagents/Conditions | Solvent | Temperature | Duration | Yield (%) |
|---|---|---|---|---|---|
| 1 | Beta-ketoester + 3-Aminopyrazole | Toluene | Reflux (~110°C) | 24 h | ~73% |
| 2 | NBS/Br2 | Acetonitrile | RT (~25°C) | 6 h | ~80% |
| 3 | Sodium Methoxide | Methanol/DMF | ~50°C | 8 h | ~75% |
| 4 | tert-butyl piperidine carboxylate + EDCI/DCC | Dichloromethane | RT (~25°C) | 12 h | ~70–85% |
Chemical Reactions Analysis
tert-Butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazolo[1,5-a]pyrimidine core.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Preliminary studies indicate that tert-butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate exhibits significant anticancer properties. Research has shown that similar pyrazolo[1,5-a]pyrimidine derivatives can inhibit specific kinases involved in cancer cell proliferation. The bromine and methoxy substituents may enhance the binding affinity to these targets, potentially leading to effective cancer therapies.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. The presence of the methoxy group is believed to play a crucial role in enhancing the compound's interaction with microbial cell membranes, making it a candidate for developing new antimicrobial agents.
Material Science Applications
1. Sensor Development
Due to its unique chemical properties, this compound can be utilized in the development of biosensors. The compound's ability to interact with various biological targets makes it suitable for immobilization on sensor surfaces, allowing for the detection of specific biomolecules .
2. Polymer Chemistry
The compound's reactivity can be harnessed in polymer chemistry for creating functionalized polymers that exhibit specific interactions with biological systems. This could lead to advancements in drug delivery systems where controlled release of therapeutic agents is crucial .
Case Studies
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrazolo[1,5-a]pyrimidines and tested their efficacy against various cancer cell lines. The results indicated that compounds similar to this compound showed promising IC50 values, suggesting potential for further development as anticancer drugs.
Case Study 2: Antimicrobial Testing
A research team investigated the antimicrobial properties of several pyrazolo derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings demonstrated that compounds with structural similarities to this compound exhibited significant inhibition zones, indicating their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazolo[1,5-a]pyrimidine core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 3-(3-bromo-7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate (CAS 877173-82-5)
- Molecular Formula : C₁₆H₂₀BrClN₄O₂
- Molecular Weight : 415.7 g/mol
- Key Differences :
- The 7-position substituent is chlorine instead of methoxy, reducing steric bulk but increasing electrophilicity.
- The chloro analog has a lower molecular weight (415.7 vs. ~425–430 g/mol estimated for the methoxy variant) due to the smaller Cl atom.
- Reactivity: Chlorine at the 7-position may enhance susceptibility to nucleophilic aromatic substitution compared to methoxy, which is electron-donating and stabilizes the ring .
tert-Butyl 3-bromo-5-(4'-(dimethylcarbamoyl)biphenyl-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate (Compound 161)
- Molecular Formula : C₃₁H₂₉BrN₆O₃
- Molecular Weight : 627.17 g/mol
- Key Differences :
Methoxy-Substituted Analogs
tert-Butyl 4-(5-(4-(methoxycarbonyl)phenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate (Compound 8faa)
- Molecular Formula : C₂₉H₂₉N₅O₄
- Molecular Weight : 513.25 g/mol
- Key Differences: Methoxycarbonyl group at the 5-position phenyl ring enhances solubility in polar solvents.
Piperidine/Boc-Modified Analogs
tert-Butyl 3-(7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate (CAS 877173-81-4)
- Molecular Formula : C₁₆H₂₁ClN₄O₂
- Molecular Weight : 336.82 g/mol
- Key Differences :
Data Tables
Table 1. Structural and Physicochemical Comparison
*Estimated based on analogs.
Research Findings and Trends
Synthetic Utility : Bromine at the 3-position (as in the target compound) enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for diversifying the pyrazolo[1,5-a]pyrimidine scaffold .
Biological Activity: Brominated pyrazolo[1,5-a]pyrimidines show kinase inhibitory activity.
Solubility and Stability: Methoxy groups improve solubility in organic solvents (e.g., DMSO, ethanol) compared to chloro analogs, as observed in Compound 8faa .
Biological Activity
tert-Butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. The pyrazolo[1,5-a]pyrimidine scaffold is known for its diverse pharmacological properties, including anticancer activity. This article compiles current research findings regarding the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 367.25 g/mol. The compound features a piperidine ring linked to a pyrazolo[1,5-a]pyrimidine moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉BrN₄O₂ |
| Molecular Weight | 367.25 g/mol |
| CAS Number | Not specified |
The mechanism by which pyrazolo[1,5-a]pyrimidines exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. These compounds can act as inhibitors of various kinases or other proteins involved in oncogenic signaling. For instance, some studies have highlighted their role in modulating the NLRP3 inflammasome pathway, which is implicated in inflammatory responses and cancer progression .
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrazolo[1,5-a]pyrimidine derivatives for their anticancer properties. The synthesized compounds were tested against multiple cancer cell lines, including breast and lung cancer models. While specific data on this compound was not detailed in this study, the overall findings suggest that modifications to the pyrazolo structure can enhance biological activity .
Q & A
Basic: What are the optimal reaction conditions for introducing the bromo substituent during synthesis?
Answer:
The bromo group in pyrazolo-pyrimidine derivatives is typically introduced via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling. A common method involves reacting a pre-functionalized pyrimidine core with a brominating agent. For example, tert-butyl piperidine-carboxylate derivatives have been synthesized using potassium carbonate in 1,4-dioxane under reflux (e.g., 110°C for 12 hours) to achieve yields of 78–88% . Key considerations include:
- Catalyst/base selection : K₂CO₃ is often preferred for deprotonation.
- Solvent compatibility : High-boiling solvents like 1,4-dioxane facilitate reflux conditions.
- Monitoring : TLC or HPLC ensures reaction completion.
Basic: How can column chromatography be optimized for purifying this compound?
Answer:
Post-synthesis purification often employs silica gel chromatography. For tert-butyl-protected piperidine derivatives, a gradient elution (e.g., 5–30% ethyl acetate in hexane) effectively separates the product from byproducts. Evidence from similar compounds suggests:
- Eluent polarity : Adjust based on compound hydrophobicity (e.g., tert-butyl groups increase retention time).
- Column loading : Use a 50:1 silica-to-product ratio to prevent overloading .
- Detection : UV-active moieties (e.g., pyrimidine rings) allow visualization at 254 nm.
Basic: What spectroscopic techniques are critical for structural confirmation?
Answer:
- ¹H/¹³C NMR : Identify piperidine protons (δ 1.4–3.5 ppm) and pyrazolo-pyrimidine aromatic signals (δ 7.5–8.5 ppm). Methoxy groups appear as singlets near δ 3.8–4.0 ppm .
- HRMS : Confirm molecular weight (e.g., [M+H]+ expected for C₁₇H₂₂BrN₅O₃: 432.09).
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1680–1720 cm⁻¹) .
Advanced: How can X-ray crystallography resolve ambiguities in tautomeric forms?
Answer:
Pyrazolo[1,5-a]pyrimidine derivatives may exhibit tautomerism. Single-crystal X-ray diffraction (SCXRD) provides definitive structural proof. For example, a related compound (tert-butyl 3-amino-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate) was analyzed using SCXRD, confirming bond lengths and angles critical for distinguishing tautomers . Key steps:
- Crystallization : Use slow evaporation in solvents like DCM/hexane.
- Data refinement : Software (e.g., SHELX) resolves hydrogen bonding networks.
Advanced: How do electron-withdrawing substituents (e.g., Br) affect reactivity in cross-coupling reactions?
Answer:
The bromo group acts as a directing group, enhancing electrophilicity at adjacent positions. In Suzuki-Miyaura couplings, brominated pyrimidines show higher reactivity than chloro analogs. For example:
- Catalyst optimization : Pd(PPh₃)₄ or XPhos Pd G3 improves yields.
- Solvent effects : DMF or THF stabilizes intermediates.
- Byproduct analysis : GC-MS identifies debrominated byproducts under excessive heating .
Advanced: How can researchers reconcile contradictory yield data in similar syntheses?
Answer:
Discrepancies in yields (e.g., 78% vs. 88% for analogous reactions) often stem from:
- Reaction scaling : Larger batches may reduce efficiency due to mixing limitations.
- Impurity profiles : Residual moisture or oxygen can deactivate catalysts.
- Troubleshooting steps :
Safety: What precautions are essential when handling brominated intermediates?
Answer:
Brominated compounds pose acute toxicity and skin irritation risks. Key protocols include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation.
- Spill management : Neutralize with sodium thiosulfate and adsorb with vermiculite .
- Waste disposal : Segregate halogenated waste for incineration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
